molecular formula C21H15N3O2S B2429669 N-(4-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide CAS No. 880621-14-7

N-(4-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B2429669
CAS No.: 880621-14-7
M. Wt: 373.43
InChI Key: QPSPAVMBXFDVJG-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a synthetic small molecule designed for research purposes, integrating a benzothiazole core with a pyridine-carboxamide scaffold. This structural motif is frequently explored in medicinal and agricultural chemistry for its potential to modulate biological pathways . Compounds featuring benzothiazole and pyridine heterocycles have demonstrated significant antimicrobial properties in research settings, showing activity against a range of bacterial and fungal pathogens . The incorporation of the 2-(1,3-benzothiazol-2-yl)pyridine moiety is a key feature, as this system is known to contribute to the molecule's ability to interact with enzymatic targets. Furthermore, the amide linkage is a critical structural component, often enhancing the compound's stability and binding affinity to biological targets . Researchers are investigating such hybrid structures for their potential application in developing novel antimicrobial agents to address the growing challenge of resistance . The specific structural features of this compound, including the acetylphenyl group, suggest it may be suitable for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions and consult the relevant literature for its specific physicochemical and biochemical properties.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S/c1-13(25)14-8-10-15(11-9-14)23-20(26)16-5-4-12-22-19(16)21-24-17-6-2-3-7-18(17)27-21/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSPAVMBXFDVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves multi-step organic reactions. A common method begins with 4-acetylphenylamine, which is reacted with 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Chemical Properties:

PropertyValue
Molecular FormulaC21H15N3O2S
Molecular Weight373.4 g/mol
IUPAC NameThis compound
InChI KeyZEESHELBUKPBPU-UHFFFAOYSA-N

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, benzothiazole derivatives have shown potential in inhibiting various cancer cell lines by interfering with critical cellular pathways such as apoptosis and cell cycle regulation .

Case Study:
A study investigated the effects of a related benzothiazole compound on human cancer cells, revealing that it induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it exhibits activity against several bacterial strains, including resistant strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic functions .

Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The benzothiazole and pyridine moieties are crucial for binding to these targets, potentially modulating enzyme activity or receptor interactions.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • Receptor Interaction: It may act as a ligand for certain receptors, influencing signaling pathways related to apoptosis and cell survival.

Research Findings and Future Directions

Recent research has focused on optimizing the structure of this compound to enhance its biological activity and selectivity. Structure-activity relationship (SAR) studies have identified modifications that improve potency against specific cancer types while minimizing toxicity to normal cells .

Scientific Research Applications

Antimicrobial Activity

Studies have indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. Research has shown that N-(4-acetylphenyl)-2-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide demonstrates activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents to combat resistant bacterial infections .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Research indicates that it may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis or disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways associated with tumor growth .

Antioxidant Properties

This compound has also been studied for its antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results showed a notable inhibition zone, indicating strong antibacterial activity compared to standard antibiotics .
  • Cancer Cell Line Studies : In vitro studies demonstrated that treatment with this compound resulted in reduced viability of breast cancer cells (MCF-7) and prostate cancer cells (PC-3). Flow cytometry analysis confirmed that the compound induced apoptosis in these cell lines .

Q & A

Q. Table 1: Comparison of Synthetic Approaches

PrecursorSolventCatalystTime (h)Yield (%)Reference
Pyridine-3-carboxamideAnhydrous BenzeneNone1056.48
Benzothiazole derivativeDCMCuI1265

Q. Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Basic: How can the crystal structure of this compound be determined using X-ray crystallography, and what software tools are essential for data refinement?

Methodological Answer:

Crystallization : Grow single crystals via slow evaporation of a saturated solution in DCM/ethanol (1:1) .

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Structure Solution :

  • SHELXS/SHELXD : For phase determination via direct methods .
  • SIR97 : Integrates direct methods and least-squares refinement for small-molecule structures .

Refinement :

  • SHELXL : Refine atomic coordinates, thermal parameters, and hydrogen bonding using least-squares minimization .
  • WinGX/ORTEP-3 : Generate publication-ready figures and analyze molecular geometry (e.g., π-π stacking, hydrogen bonds) .

Q. Key Observations from Analogous Structures :

  • Intramolecular N–H···N and C–H···O bonds stabilize conformation .
  • π-π interactions between benzothiazole and pyridine rings influence packing .

Advanced: What strategies are effective in analyzing contradictory antimicrobial activity data across different studies involving benzothiazole derivatives?

Methodological Answer:
Contradictions often arise from variations in microbial strains, assay protocols, or compound purity. Mitigation strategies include:

Standardized Protocols :

  • Use Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC determination.
  • Include reference antibiotics (e.g., ciprofloxacin) and antifungals (e.g., fluconazole) as controls .

Statistical Analysis :

  • Apply ANOVA or Student’s t-test to compare zone-of-inhibition diameters across replicates.
  • Address outliers using Grubbs’ test.

Structural-Activity Correlation :

  • Compare substituent effects (e.g., electron-withdrawing groups on benzothiazole enhance activity against Gram-positive bacteria) .

Q. Example of Contradictory Data Resolution :

  • A study reported MIC = 12.5 µg/mL against S. aureus, while another found MIC = 25 µg/mL. Re-evaluation under uniform conditions (e.g., broth microdilution) resolved discrepancies due to agar concentration differences .

Advanced: How can molecular docking studies be utilized to predict the binding affinity of this compound to target enzymes, and which parameters are critical for validating the docking results?

Methodological Answer:

Target Selection : Prioritize enzymes linked to benzothiazole bioactivity (e.g., DNA gyrase for antimicrobial effects, kinases for anticancer activity) .

Docking Workflow :

  • Software : AutoDock Vina or Schrödinger Glide for flexible ligand docking.
  • Grid Box : Center on the active site (e.g., ATP-binding pocket of E. coli DNA gyrase).

Validation Parameters :

  • RMSD ≤ 2.0 Å : Compare docked vs. crystallographic poses of co-crystallized ligands.
  • Binding Energy (ΔG) : Values ≤ -7.0 kcal/mol suggest strong affinity .
  • Consensus Scoring : Use multiple scoring functions (e.g., ChemPLP, GoldScore) to reduce false positives.

Q. Case Study :

  • Docking of a related benzothiazole-carboxamide to C. albicans CYP51 showed hydrogen bonds with Thr311 and π-alkyl interactions with heme, aligning with experimental MIC = 16 µg/mL .

Advanced: How can researchers resolve crystallographic disorder in the asymmetric unit of this compound, as observed in analogous structures?

Methodological Answer:
Disorder often arises from flexible substituents (e.g., acetylphenyl groups). Strategies include:

Occupancy Refinement : Use SHELXL to assign partial occupancies (e.g., 0.509:0.491 for two conformers) .

Restraints : Apply DFIX and SIMU restraints to stabilize thermal parameters during refinement .

Validation Tools :

  • Check R-factor convergence (target R1 < 0.05).
  • Analyze residual electron density maps (< 0.5 eÅ⁻³) .

Q. Example :

  • In N-[2-(4-chlorophenyl)thiazolidin-3-yl]pyridine-3-carboxamide, disorder in the thiazolidine ring was resolved using split positions and isotropic displacement parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.